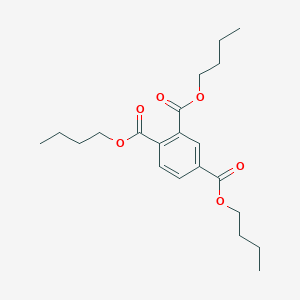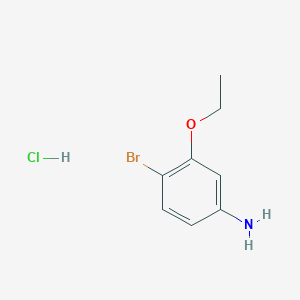
4-Bromo-3-ethoxyaniline hydrochloride
Descripción general
Descripción
4-Bromo-3-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO . It has a molecular weight of 252.54 . It is a solid substance and is used as a reactant in the preparation of anilinoquinolinecarboxamides as CSF-1R kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-ethoxyaniline hydrochloride is represented by the formula C8H11BrClNO . The InChI code for this compound is 1S/C8H10BrNO.ClH/c1-2-11-8-5-6 (10)3-4-7 (8)9;/h3-5H,2,10H2,1H3;1H .Physical And Chemical Properties Analysis
4-Bromo-3-ethoxyaniline hydrochloride is a solid substance . It has a molecular weight of 252.54 . The melting point of this compound is between 186-189°C .Aplicaciones Científicas De Investigación
Metabolic Pathways Studies
4-Bromo-3-ethoxyaniline hydrochloride is utilized in the study of metabolic pathways. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, which involved the identification of various metabolites, demonstrating the compound's utility in understanding metabolic processes in vivo (Kanamori et al., 2002).
Synthesis of Antimicrobial Agents
The compound is also significant in the synthesis of antimicrobial agents. El-Hashash et al. (2011) explored the reaction of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, including o-bromoaniline, leading to the creation of novel quinazoline and quinazolinone derivatives with antimicrobial properties (El-Hashash et al., 2011).
Crystal Structure Analysis
In the field of crystallography, 4-Bromo-3-ethoxyaniline hydrochloride is used for studying crystal structures. Dey and Desiraju (2004) conducted a comparative study of the crystal structures of various 4-phenoxyanilines, including those with bromo groups, to understand the principles of isomorphism in crystallography (Dey & Desiraju, 2004).
Nephrotoxicity Studies
The compound is also relevant in nephrotoxicity studies. Hong et al. (2000) investigated the in vitro nephrotoxic effects of various haloanilines, including 4-bromoaniline, on renal cortical slices from rats. This research aids in understanding the toxicological effects of such compounds on kidney tissues (Hong et al., 2000).
Antitumor Activity Research
Additionally, 4-Bromo-3-ethoxyaniline hydrochloride plays a role in antitumor research. Murali et al. (2017) synthesized novel hetero annulated carbazoles, including derivatives with 3'-bromo-4'-methoxyphenyl groups, which displayed notable antitumor activity in vitro, highlighting its potential in cancer treatment research (Murali et al., 2017).
Safety and Hazards
The safety information available indicates that 4-Bromo-3-ethoxyaniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-bromo-3-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVLNBLBIWBEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethoxyaniline hydrochloride | |
CAS RN |
846023-33-4 | |
| Record name | Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



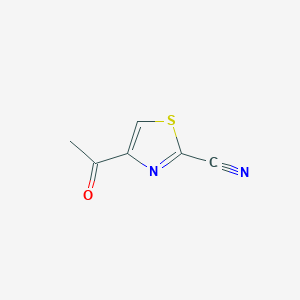
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)




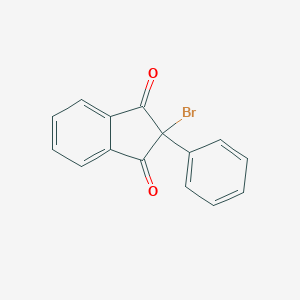
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
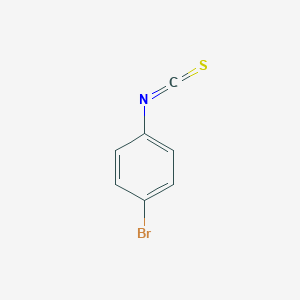
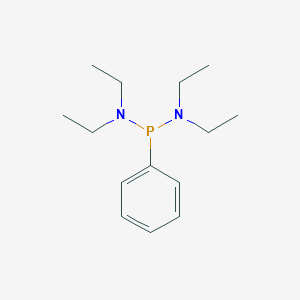

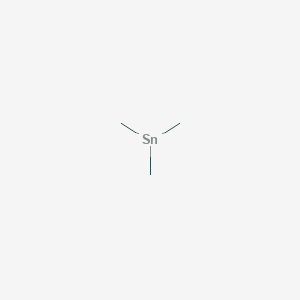
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
